REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]=[P:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH3:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1.[OH:26][CH:27]1[N:28]([CH3:37])[C:29](=[O:36])[c:30]2[cH:31][cH:32][cH:33][cH:34][c:35]21>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH2:6][CH:27]1[N:28]([CH3:37])[C:29](=[O:36])[c:30]2[cH:31][cH:32][cH:33][cH:34][c:35]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=P(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1C(=O)c2ccccc2C1O
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Name
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Type
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product
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Smiles
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CCOC(=O)CC1c2ccccc2C(=O)N1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |